(R)-alpha-(4-methylbenzyl)-proline-HCl
Description
Significance of Alpha-Substituted Proline Analogues in Chiral Chemistry
The substitution at the alpha-carbon of the proline ring introduces a quaternary stereocenter, a structural motif of significant interest in medicinal chemistry and materials science. libretexts.org This modification imparts a high degree of conformational constraint upon the molecule. When incorporated into peptides, these alpha-substituted proline analogues can enforce specific secondary structures, such as β-turns, and enhance resistance to enzymatic degradation. libretexts.orgnih.gov
The nature of the alpha-substituent, whether it be a simple alkyl group or a more complex arylmethyl group, can significantly influence the conformational preferences of the proline ring and, by extension, the molecules into which it is incorporated. tcichemicals.com This allows for the fine-tuning of molecular shape and biological activity. The stereoselective synthesis of these quaternary proline analogues is a key area of research, with various methods developed to control the formation of the fully substituted stereocenter. libretexts.orgnih.gov
Table 1: Impact of Alpha-Substitution on Proline Derivatives
| Feature | Description | Significance in Chiral Chemistry |
| Quaternary Stereocenter | The alpha-carbon is bonded to four different substituents. | Creates a highly defined and rigid three-dimensional structure. |
| Conformational Constraint | The steric bulk of the alpha-substituent restricts the rotation around the N-Cα bond and influences the puckering of the pyrrolidine (B122466) ring. | Induces specific secondary structures in peptides and other macromolecules, enhancing stability and controlling biological activity. libretexts.orgtcichemicals.com |
| Enzymatic Stability | The presence of a quaternary alpha-carbon can sterically hinder the approach of proteases. | Increases the in-vivo half-life of peptide-based therapeutics. |
| Chiral Building Blocks | Serve as versatile starting materials for the synthesis of more complex chiral molecules. | Enables the construction of enantiomerically pure pharmaceuticals and other high-value chemical entities. nih.gov |
Overview of Proline's Role as a Chiral Scaffold and Organocatalyst Precursor
Proline itself is a foundational molecule in asymmetric synthesis, often referred to as the "simplest enzyme" due to its ability to catalyze a wide range of chemical reactions with high stereoselectivity. acs.org Its utility stems from its bifunctional nature, possessing both a nucleophilic secondary amine and an acidic carboxylic acid. This allows it to participate in multiple catalytic cycles, most notably through enamine and iminium ion intermediates. acs.orgwikipedia.org
As an organocatalyst, proline and its derivatives are instrumental in promoting key carbon-carbon bond-forming reactions, including the Aldol (B89426), Mannich, and Michael reactions. wikipedia.orgorganic-chemistry.org The mechanism often involves the formation of a chiral enamine from the proline and a carbonyl compound, which then reacts with an electrophile. The stereochemical outcome is dictated by the rigid structure of the proline, which directs the approach of the reactants. wikipedia.org Furthermore, proline can act as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a stereoselective transformation, and is subsequently removed. acs.orgnih.govacs.org
Table 2: Key Asymmetric Reactions Catalyzed by Proline and its Derivatives
| Reaction | Description | Role of Proline Catalyst |
| Aldol Reaction | The reaction of an enol or an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. | Forms a chiral enamine intermediate, leading to the enantioselective formation of new stereocenters. tcichemicals.comwikipedia.org |
| Mannich Reaction | The aminoalkylation of an acidic proton located on a carbonyl compound. | Catalyzes the formation of chiral β-amino carbonyl compounds with high diastereo- and enantioselectivity. libretexts.orgorganic-chemistry.org |
| Michael Reaction | The nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. | Promotes the conjugate addition in a stereocontrolled manner. wikipedia.org |
| α-Amination/Aminoxylation | The introduction of a nitrogen or oxygen atom at the α-position of a carbonyl compound. | Facilitates the asymmetric synthesis of α-amino acids and α-hydroxy carbonyl compounds. nih.gov |
Contextualizing (R)-alpha-(4-methylbenzyl)-proline-HCl within Chiral Amino Acid Research
This compound is a specific example of an alpha-substituted proline derivative. The introduction of a 4-methylbenzyl group at the alpha-position combines the conformational constraints of the proline scaffold with the steric and electronic properties of the substituted aromatic ring. While specific research findings on this particular compound are not extensively documented in peer-reviewed literature, its structure places it within the important class of alpha-arylmethyl proline derivatives.
Research into related compounds, such as other alpha-benzyl proline derivatives, has shown their utility as building blocks for creating spirolactams, which can act as mimetics for β-turns in peptides. nih.gov The synthesis of 4-(arylmethyl)proline derivatives has been a subject of study, highlighting the interest in this class of compounds for applications in chemistry and chemical biology. mdpi.com These derivatives are often sought for their potential to modulate the structure and function of peptides and other biologically active molecules. mdpi.com
The hydrochloride salt form of the compound enhances its stability and solubility in certain solvents, which is a common practice for amino acid derivatives used in synthesis.
Table 3: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₈ClNO₂ |
| Molecular Weight | 255.74 g/mol |
| Appearance | Solid |
| Chirality | Contains a chiral center at the alpha-carbon of the proline ring. |
The study of alpha-substituted prolines, including those with arylmethyl groups, remains an active area of research. These compounds serve as valuable tools for investigating the relationship between molecular conformation and biological function and as precursors for the development of novel therapeutics and catalysts.
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-5-11(6-4-10)9-13(12(15)16)7-2-8-14-13/h3-6,14H,2,7-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPRAVICAMGXQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCCN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Derivatization of R Alpha 4 Methylbenzyl Proline Hcl and Its Analogues
Derivatization for Analytical Applications
For analytical purposes, derivatization is often essential, as proline and its analogues may lack the necessary chromophores or fluorophores for sensitive detection by common chromatographic techniques like HPLC or GC. impactfactor.orgresearchgate.net Modification of the amino or carboxyl groups can render the molecule detectable and improve its chromatographic behavior. sigmaaldrich.com
Amino and Carboxyl Group Functionalization
The functionalization of both the amino and carboxyl groups is a common strategy to improve analytical performance, particularly for gas chromatography (GC). sigmaaldrich.com Amino acids like proline contain both amine and carboxyl functional groups, which can lead to poor peak shape and low volatility in GC analysis. sigmaaldrich.comsigmaaldrich.com A typical two-step derivatization process involves:
Esterification of the Carboxyl Group : The carboxylic acid is converted into an ester, for example, through methylation using methanolic HCl. sigmaaldrich.com
Acylation of the Amino Group : The secondary amine is then blocked, often by acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. sigmaaldrich.com
This dual functionalization replaces the active hydrogen atoms on the molecule, which significantly improves its volatility and chromatographic properties, leading to better peak shape and selectivity during analysis. sigmaaldrich.comsigmaaldrich.com If only the carboxyl group is methylated, the remaining underivatized amine can cause significant peak tailing. sigmaaldrich.com
Fluorescent Derivatization Reagents (e.g., NBD-Cl)
Fluorescent derivatization is a highly sensitive method for the analysis of compounds that are not naturally fluorescent. 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a widely used fluorogenic reagent for this purpose. biotium.comnih.gov NBD-Cl itself is non-fluorescent but reacts with primary and secondary amines, such as the one in the proline ring system, to form highly fluorescent adducts. biotium.comnih.gov
This reaction is particularly useful for proline and its analogues, which lack a native chromophore, making them difficult to detect with standard UV-Vis detectors in HPLC. impactfactor.orgresearchgate.net The derivatization with NBD-Cl renders the proline derivative detectable at specific wavelengths. For instance, the NBD-proline adduct can be detected at an excitation wavelength (λex) of approximately 465 nm and an emission wavelength (λem) of around 535 nm. researchgate.netbiotium.com This method enables the sensitive quantification and analysis of proline analogues in various matrices. impactfactor.orgnih.gov The reaction is typically carried out by heating the analyte with NBD-Cl in a suitable solvent like ethanol (B145695). impactfactor.org
| Parameter | Value | Reference |
| Derivatizing Reagent | NBD-Cl (4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole) | impactfactor.orgbiotium.com |
| Target Functional Group | Secondary Amine | biotium.com |
| Detection Wavelength (NBD-Proline Adduct) | ~465 nm | researchgate.net |
| Emission Wavelength (NBD-Proline Adduct) | ~535 nm | biotium.com |
| Common Analytical Technique | High-Performance Liquid Chromatography (HPLC) | impactfactor.orgresearchgate.net |
This table summarizes the key aspects of using NBD-Cl for the fluorescent derivatization of proline analogues.
Derivatizing Agents for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of chiral compounds like (R)-alpha-(4-methylbenzyl)-proline-HCl is crucial. This is often achieved by derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated using non-chiral chromatographic techniques like standard reversed-phase HPLC. capes.gov.brnih.gov
Several types of agents are employed for this purpose:
Fluorescent CDAs : Reagents like (+)-FLEC (1-(9-fluorenyl)ethyl chloroformate) are used to derivatize secondary amino acids such as proline. In complex mixtures, a two-step approach can be used where primary amines are first derivatized with a combination like o-phthalaldehyde (B127526) (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine), followed by the derivatization of secondary amines with FLEC. nih.gov
UV-Active CDAs : (S)‐N‐(4‐nitrophenoxy‐carbonyl)phenylalanine methoxyethyl ester has been successfully used as a chiral derivatizing agent for the HPLC-based enantioresolution of α‐substituted proline analogues. capes.gov.br The resulting diastereoisomers are separated under reversed-phase conditions. capes.gov.br
Achiral Derivatization with Chiral Chromatography : An alternative approach involves achiral derivatization followed by separation on a chiral stationary phase column. For example, proline enantiomers can be derivatized with NBD-Cl and then separated on a chiral HPLC column, such as a CHIRALPAK-IA. impactfactor.orgresearchgate.net
| Derivatizing Agent/Method | Target Analyte | Analytical Technique | Principle | Reference |
| (S)‐N‐(4‐nitrophenoxy‐carbonyl)phenylalanine methoxyethyl ester | α‐Substituted Proline Analogues | Reversed-Phase HPLC | Forms diastereomers separable on an achiral column. | capes.gov.br |
| OPA/N-acetyl-L-cysteine followed by (+)-FLEC | Primary and Secondary Amino Acids | HPLC | Two-step derivatization to form diastereomeric derivatives of all amino acids. | nih.gov |
| NBD-Cl | Proline Enantiomers | Chiral HPLC | Achiral derivatization to add a chromophore, followed by separation on a chiral column. | impactfactor.orgresearchgate.net |
This table presents different strategies and reagents used for the assessment of enantiomeric purity in proline analogues.
Stereochemical Stability During Derivatization Processes
A critical requirement for any derivatization reaction used in enantiomeric analysis is that the process itself must not affect the stereochemical integrity of the chiral center. sigmaaldrich.com The reaction conditions should not cause racemization (conversion of one enantiomer into a mixture of both), as this would lead to an inaccurate assessment of enantiomeric purity.
Research has shown that the two-step derivatization of proline—involving methylation of the carboxyl group followed by acetylation of the amino group for GC analysis—proceeds without causing racemization. sigmaaldrich.com The successful separation of the D and L enantiomers on a chiral GC column after this process serves as evidence that the chiral center of the proline molecule remains unaffected. sigmaaldrich.com This stability is essential for the reliable quantification of one enantiomer in the presence of the other.
Derivatization for Synthetic Utility and Catalyst Design
In organic synthesis, derivatization is used not for analysis but to modify a molecule's reactivity. Protecting groups are temporarily installed on reactive functional groups to prevent them from interfering with subsequent reaction steps. For proline analogues, the secondary amine is a common site for such protection.
N-Protection Strategies (e.g., Boc Protection)
The tert-butyloxycarbonyl (Boc) group is one of the most common N-protecting groups used in peptide synthesis and for modifying amino acids like (R)-alpha-(4-methylbenzyl)-proline. chemimpex.combiointerfaceresearch.com The introduction of a Boc group onto the proline nitrogen serves several purposes:
Increased Stability : The Boc group can enhance the stability of the compound. biointerfaceresearch.com
Improved Solubility : It often improves solubility in organic solvents used during synthesis. chemimpex.com
Prevention of Unwanted Reactions : It deactivates the nucleophilicity of the nitrogen, preventing it from participating in side reactions during peptide coupling or other synthetic transformations. nih.gov
The Boc-protected derivative, such as Boc-(R)-alpha-(4-methylbenzyl)-proline, becomes a versatile building block for constructing more complex molecules, including bioactive peptides and novel therapeutic agents. chemimpex.com The protection is robust enough to withstand many reaction conditions but can be readily removed when desired, typically under acidic conditions (e.g., with trifluoroacetic acid). biointerfaceresearch.com This strategy has been instrumental in the synthesis of various 4-substituted proline derivatives and spirocyclic structures used in antiviral agents. nih.gov
Amide and Ester Formation for Catalyst Development
The derivatization of this compound and its analogues into amides and esters is a pivotal strategy in the development of novel organocatalysts. The inherent chiral scaffold of proline provides a robust framework for asymmetric synthesis, and modification of its carboxyl group into amides or esters allows for the fine-tuning of steric and electronic properties, thereby influencing catalytic activity and selectivity. chemimpex.comorganic-chemistry.org
The formation of amides from proline derivatives is a critical step in creating bifunctional organocatalysts. researchgate.net These catalysts often possess both a hydrogen-bond donating amide group and the secondary amine of the proline ring, which work in concert to activate substrates and control the stereochemical outcome of a reaction. For instance, novel diamides based on proline have been synthesized through simple amidation reactions and have demonstrated significant catalytic activity in asymmetric aldol (B89426) reactions, achieving high yields and enantioselectivities. researchgate.net Theoretical studies on the acidity (pKa values) of proline amide derivatives have become crucial for understanding their catalytic activity, as the acidity impacts the catalyst's interaction with substrates. nih.gov Biocatalytic methods are also being employed for the efficient and racemization-free amidation of proline, yielding high-purity prolinamide, a valuable intermediate for further catalyst and pharmaceutical development. rsc.org
Esterification of the carboxylic acid group is another common derivatization. Proline esters are important intermediates in various synthetic pathways. google.com The modification to an ester can influence the solubility of the catalyst in different organic solvents and alter the steric environment around the catalytic center. Palladium-catalyzed reactions using N-protected proline amides have been used to create functionalized proline derivatives, which can then be converted into a variety of catalysts. acs.org The development of proline-based organocatalysts often involves screening a library of amide and ester derivatives to find the optimal catalyst for a specific transformation, such as aldol, Mannich, and Michael reactions. libretexts.orgresearchgate.net
Table 1: Examples of Proline Amide and Ester Derivatives in Catalyst Development This table is generated based on representative findings in the field and may not directly correspond to the specific compound this compound.
| Derivative Type | Modification Strategy | Application/Key Finding | Reference |
|---|---|---|---|
| Proline Amide | Simple amidation with various amines | Used as bifunctional organocatalysts in asymmetric aldol reactions, showing high yields and enantioselectivities. | researchgate.net |
| L-Prolinamide | Biocatalytic amidation using an immobilized enzyme | Racemization-free synthesis with excellent optical purity (>99% ee), serving as a key intermediate for drug synthesis. | rsc.org |
| N-Protected Proline Amides | Coupling with directing groups like aminoquinoline | Utilized in palladium-catalyzed C(sp3)–H arylation to afford functionalized pyrrolidines as single stereoisomers. | acs.org |
| Proline Ester Hydrochloride | Reaction of proline with an alcohol in the presence of an acid catalyst | Serves as a crucial intermediate for synthesizing more complex proline-based catalysts and pharmaceuticals. | google.com |
Introduction of Conformation-Controlling Moieties
The catalytic efficacy of proline-based organocatalysts is intrinsically linked to the conformation of the pyrrolidine (B122466) ring. acs.org The introduction of specific chemical groups, or moieties, onto the proline scaffold is a key strategy for controlling this conformation, thereby enhancing stereoselectivity in catalyzed reactions. The rigid structure of the proline ring acts as a template, but substitutions can further restrict its flexibility, leading to more defined transition states in a catalytic cycle. organic-chemistry.orgwikipedia.org
One common approach is the introduction of bulky substituents at various positions on the pyrrolidine ring. For example, placing a substituent at the α-position, such as a methyl or benzyl (B1604629) group, creates a conformationally constrained analogue. sigmaaldrich.com This steric hindrance can direct the approach of substrates to the catalytic site, favoring the formation of one enantiomer over the other. The α-benzyl group in compounds like α-benzyl-proline combines these conformational restrictions with specific electronic properties from the phenyl ring, offering another layer of control. sigmaaldrich.com
The position of functional groups also plays a crucial role in directing the stereochemical outcome. Studies have shown that the location of the carboxylic acid group on the pyrrolidine ring can determine whether a reaction yields syn- or anti-products in Mannich-type reactions. libretexts.org For instance, (S)-proline typically yields syn-products, whereas other proline derivatives with the carboxyl group at a different position can favor the formation of anti-products. This demonstrates that strategic placement of even existing functional groups, or their modification, can act as a powerful conformational control element. The development of catalysts like trans-4,5-methano-L-proline, which incorporates a cyclopropane (B1198618) ring to lock the pyrrolidine conformation, has led to excellent enantioselectivity in conjugate addition reactions. organic-chemistry.org These modifications highlight the principle that by introducing conformation-controlling moieties, researchers can rationally design more efficient and selective organocatalysts based on the proline framework.
Table 2: Influence of Conformation-Controlling Moieties on Proline Catalysts This table is generated based on representative findings in the field and may not directly correspond to the specific compound this compound.
| Moiety/Modification | Position on Proline Ring | Effect on Conformation and Catalysis | Reference |
|---|---|---|---|
| α-Methyl group | α-carbon | Creates a conformationally constrained analogue, influencing bioactivity in peptide studies. | sigmaaldrich.com |
| α-Benzyl group | α-carbon | Combines conformational restriction with the electronic properties of phenylalanine. | sigmaaldrich.com |
| Carboxylic Acid Group Position | C3 vs. C2 (natural proline) | Directs stereoselection in Mannich-type reactions, yielding anti-products instead of the typical syn-products. | libretexts.org |
| 4,5-Methano group (cyclopropane ring) | Fused to C4 and C5 | Locks the pyrrolidine ring conformation, leading to excellent enantioselectivity (>99% ee) in conjugate additions. | organic-chemistry.org |
Role of R Alpha 4 Methylbenzyl Proline Hcl and Its Derivatives in Asymmetric Catalysis
Proline-Based Organocatalysis
Proline-based organocatalysis leverages the unique structural features of the proline molecule to activate substrates and control the stereochemical outcome of a reaction. nih.govwikipedia.org Its effectiveness stems primarily from its ability to form key reactive intermediates, such as enamines, and to organize the transition state through a network of non-covalent interactions. nih.govwikipedia.org
The primary mode of action for proline and its derivatives in many carbon-carbon bond-forming reactions is enamine catalysis. researchgate.netnih.govprinceton.edu The catalytic cycle begins with the reaction between the secondary amine of the proline catalyst and a carbonyl donor, typically a ketone or an aldehyde, to form an enamine intermediate. wikipedia.orgresearchgate.netnih.gov This process mimics the mechanism of natural class I aldolase (B8822740) enzymes. nih.govpnas.orgacs.org The formation of the enamine increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl donor, making it more nucleophilic and reactive towards an electrophile. nih.gov
The pathway to the crucial enamine intermediate has been a subject of detailed study, with evidence pointing to the initial formation of oxazolidinone intermediates from the reaction of proline with carbonyl compounds. nih.govpnas.org While once considered parasitic side-products, oxazolidinones are now understood to be productive intermediates on the path to the active enamine catalyst. nih.govnih.gov Kinetic studies and theoretical calculations suggest that the rate-determining step can be the formation of the enamine itself. nih.govnih.gov After the enamine attacks an electrophile, the resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst, thus completing the catalytic cycle. libretexts.orgnih.gov
A key feature of proline catalysis is the bifunctional role of the molecule, where the carboxylic acid group acts in concert with the secondary amine. nih.govprinceton.edu During the carbon-carbon bond-forming step, the carboxylic acid protonates and activates the electrophilic partner (e.g., an aldehyde) via hydrogen bonding. wikipedia.orgyoutube.com This dual activation—nucleophilic activation of the donor via enamine formation and electrophilic activation of the acceptor via hydrogen bonding—is crucial for high reactivity and stereocontrol.
This hydrogen bonding network helps to create a highly organized, chair-like six-membered transition state, often described by the Zimmerman-Traxler model. wikipedia.orgwikipedia.orgbeilstein-journals.org In this transition state, the relative orientations of the enamine, the electrophile, and the catalyst's side chains are rigidly defined. wikipedia.orgnih.gov This organization dictates the facial selectivity of the electrophile's approach to the enamine, thereby controlling the absolute stereochemistry of the newly formed stereocenters. libretexts.orgyoutube.com The ability of the carboxylic acid group to act as an intramolecular Brønsted acid is a defining characteristic that contributes to the high enantioselectivity observed in many proline-catalyzed reactions. nih.govnih.gov
Proline itself is a powerful bifunctional organocatalyst, but the development of derivatives aims to enhance its natural catalytic properties, such as reactivity, stereoselectivity, and substrate scope. libretexts.orgrsc.org The design of catalysts like (R)-alpha-(4-methylbenzyl)-proline-HCl is based on strategic modification of the proline scaffold. acs.org One common strategy is the introduction of bulky substituents at the α-position to the carboxylate.
The rationale for this modification is to create a more sterically hindered environment around the catalytic center. The substituent, such as the 4-methylbenzyl group, acts as a steric shield, further directing the incoming electrophile to attack one face of the enamine over the other. libretexts.org This enhanced steric hindrance can lead to a more organized and rigid transition state, resulting in higher levels of enantioselectivity compared to unmodified proline. nih.gov The choice of the substituent allows for the fine-tuning of the catalyst's electronic and steric properties to suit specific reactions. The development of conformationally restricted bicyclic proline analogues is another strategy employed to improve the organization of the transition state and boost stereoselectivity. nih.gov
Significant research has focused on improving catalyst efficiency to allow for lower loadings. The development of highly active proline derivatives is one approach. rsc.org Another strategy involves optimizing reaction media, such as using ionic liquids or water/methanol (B129727) mixtures, which can in some cases enable lower catalyst loadings (as low as 1 mol%) and facilitate catalyst recycling. mdpi.com The use of continuous flow systems with immobilized catalysts, such as proline tetrazole, represents another avenue for improving process efficiency and reducing the effective catalyst mass required. nih.gov
Specific Catalytic Applications
The principles of proline-based organocatalysis have been applied to a wide array of important synthetic transformations, including Mannich reactions, Michael additions, and α-aminations. wikipedia.orgrsc.org Among the most significant and well-studied applications is the asymmetric aldol (B89426) reaction.
The direct asymmetric aldol reaction, which forms a carbon-carbon bond between a ketone donor and an aldehyde acceptor, is a cornerstone of organocatalysis. nih.govpnas.org Proline and its derivatives excel in catalyzing this transformation, providing direct access to chiral β-hydroxy ketones, which are valuable building blocks in organic synthesis. libretexts.orgwikipedia.org The first highly successful intermolecular direct aldol reaction was reported in 2000, sparking a renaissance in the field. illinois.edunih.gov
In a typical reaction, the proline catalyst reacts with a ketone (e.g., acetone (B3395972) or cyclohexanone) to form the nucleophilic enamine intermediate. nih.gov This enamine then attacks an aldehyde. The stereochemical outcome is controlled by the geometry of the transition state, as previously discussed. nih.govnih.gov The use of (S)-proline generally yields the (R)-configured aldol product from aromatic aldehydes, while (R)-proline produces the (S)-enantiomer. nih.govresearchgate.net
The performance of the catalyst is dependent on the substrates used. Aldol reactions with aromatic aldehydes, particularly those with electron-withdrawing groups, tend to proceed with high conversion and stereocontrol. mdpi.com Electron-rich aromatic aldehydes and unbranched aliphatic aldehydes can be more challenging substrates, sometimes resulting in lower yields or selectivities. mdpi.comnih.gov
The following table presents representative data for the L-proline-catalyzed aldol reaction between cyclohexanone (B45756) and various aromatic aldehydes, illustrating the typical yields and stereoselectivities achieved.
| Aldehyde | Time (h) | Conversion (%) | dr (anti/syn) | ee (%) (anti) | Source |
| 4-Nitrobenzaldehyde | 19 | >99 | >99:1 | 96 | mdpi.com |
| 4-Cyanobenzaldehyde | 19 | >99 | >99:1 | 96 | mdpi.com |
| 4-Chlorobenzaldehyde | 19 | 90 | >99:1 | 98 | mdpi.com |
| Benzaldehyde | 48 | 65 | 95:5 | 96 | mdpi.com |
| 4-Methylbenzaldehyde | 72 | 45 | 94:6 | 94 | mdpi.com |
| 4-Methoxybenzaldehyde | 72 | 30 | 91:9 | 91 | mdpi.com |
Asymmetric Michael Addition Reactions
The asymmetric Michael addition, a cornerstone of carbon-carbon bond formation, is effectively catalyzed by proline and its derivatives. clockss.orgnih.gov The catalytic cycle for this compound, or more precisely (2S,4R)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid, operates through dual activation pathways: enamine and iminium ion catalysis. numberanalytics.com In the enamine pathway, the secondary amine of the proline catalyst condenses with a donor molecule, such as a ketone or an aldehyde, to form a nucleophilic enamine intermediate. numberanalytics.comacs.orgyoutube.com The chirality of the catalyst, dictated by its (2S,4R) configuration, creates a sterically defined environment. The bulky 4-methylbenzyl group at the C-4 position effectively shields one face of the enamine, directing the incoming electrophile (Michael acceptor, e.g., a nitroalkene) to the opposite face, thus controlling the stereochemistry of the newly formed bond. numberanalytics.comlibretexts.org
Alternatively, in the iminium ion mechanism, the catalyst reacts with an α,β-unsaturated aldehyde or ketone (the Michael acceptor) to form an electrophilic iminium ion. numberanalytics.comrsc.org This activation lowers the LUMO of the acceptor, making it more susceptible to attack by a nucleophile. The stereochemical outcome is again governed by the chiral scaffold of the catalyst. The carboxylic acid moiety of the proline catalyst is crucial, as it acts as a Brønsted acid to activate the electrophile and participates in hydrogen bonding to stabilize the transition state, further enhancing stereocontrol. wikipedia.org
While specific data for this compound is not prevalent in readily available literature, studies on analogous 4-substituted and other proline derivatives demonstrate the effectiveness of this strategy. For instance, proline-derived tetrazole organocatalysts have been shown to provide superior results to proline itself in Michael additions, highlighting the impact of modifying the proline core. organic-chemistry.org Similarly, dipeptide catalysts have been successfully employed in the asymmetric Michael addition of aldehydes to nitroolefins. mdpi.com These examples underscore the principle that substituents on the pyrrolidine (B122466) ring are a key design element for tuning reactivity and selectivity.
Table 1: Representative Asymmetric Michael Additions Catalyzed by Proline Derivatives (Analogous Systems)
| Donor | Acceptor | Catalyst System | dr | ee (%) | Yield (%) |
| Cyclohexanone | trans-β-Nitrostyrene | (S)-Proline-derived tetrazole (5 mol%) | - | 99 | 91 |
| Isobutyraldehyde | trans-β-Nitrostyrene | α,β-Dipeptide 4 / DMAP / Thiourea | 95:5 | 98 | 95 |
| Acetone | Benzalmalonate | Chiral Diamine (20 mol%) | - | 82 | 84 |
| Cyclohexanone | Chalcone | N-Phosphoryl-Thiourea derivative | 98:2 | >99 | 98 |
Note: The data presented is for illustrative purposes, showcasing results with analogous proline-derived catalysts to demonstrate the general efficacy of this catalyst class. libretexts.orgorganic-chemistry.orgmdpi.comnih.gov
Asymmetric Mannich-type Reactions
The Mannich reaction, which forms β-amino carbonyl compounds, is a powerful tool for synthesizing nitrogen-containing molecules. clockss.orgacs.org Proline and its derivatives, including this compound, are highly effective organocatalysts for direct, asymmetric three-component Mannich reactions. acs.orgrsc.orgillinois.edu The mechanism is analogous to the proline-catalyzed aldol reaction, proceeding through a chiral enamine intermediate formed from a ketone donor and the proline catalyst. acs.orgsci-hub.cat This enamine then attacks an imine, which is formed in situ from an aldehyde and an amine. acs.orgsci-hub.cat
The stereochemical outcome of the reaction—specifically the diastereoselectivity (syn vs. anti)—is highly dependent on the structure of the proline catalyst. libretexts.orgnih.gov Unmodified (S)-proline typically yields syn-diastereomers. acs.orglibretexts.orgnih.gov This is because the transition state is organized by a hydrogen bond between the proline's carboxylic acid and the imine, with the enamine attacking the si-face of the imine. libretexts.org The bulky groups of the enamine and the imine orient themselves to minimize steric clash, favoring the syn product. libretexts.org
Derivatives like this compound, which have a substituent at the 4-position of the pyrrolidine ring, are designed to alter this stereochemical preference. The steric bulk of the 4-methylbenzyl group can disrupt the typical syn-favoring transition state, blocking one face and directing the reaction towards the anti-product. nih.gov By carefully selecting the position and nature of the substituent on the pyrrolidine ring, chemists can tune the catalyst to selectively produce either the syn or anti diastereomer with high enantioselectivity. libretexts.orgnih.gov For example, research has shown that while (S)-proline gives syn products, certain β-proline derivatives or other substituted prolines can provide products with high anti-diastereo- and enantioselectivities. libretexts.orgnih.gov
Table 2: Diastereoselectivity in Proline-Catalyzed Asymmetric Mannich Reactions
| Ketone/Aldehyde Donor | Imine Acceptor | Catalyst | Selectivity | dr | ee (%) | Yield (%) |
| Propanal | N-PMP-α-imino ester | (S)-Proline | syn | 95:5 | 99 | 84 |
| Cyclohexanone | N-PMP-α-imino ester | (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | anti | 94:6 | >99 | 85 |
| Acetone | p-Nitrobenzaldehyde / p-Anisidine | (S)-Proline | - | - | 94 | 50 |
| Hydroxyacetone | Aromatic Aldehyde / p-Anisidine | (S)-Proline | syn | >20:1 | 99 | 74 |
Note: This table illustrates how the catalyst structure directs diastereoselectivity in analogous systems. acs.orgnih.gov
Enantioselective Metal-Free Reductions (e.g., Ketimine Reductions)
Proline derivatives serve as effective metal-free organocatalysts for the enantioselective reduction of prochiral ketimines to chiral amines. beilstein-journals.org This transformation typically employs a stoichiometric reductant, such as trichlorosilane (B8805176) (HSiCl₃), which is activated by the chiral catalyst. beilstein-journals.orgresearchgate.net The proline derivative acts as a Lewis base, coordinating to the silicon atom of HSiCl₃. This coordination forms a hypervalent silicon species, which enhances the hydridic character of the Si-H bond, making it a more potent and selective reducing agent.
The catalyst, such as this compound, imparts stereocontrol during the hydride transfer step. The chiral environment created by the catalyst-reductant complex dictates the facial selectivity of the hydride attack on the C=N double bond of the ketimine. beilstein-journals.org The steric and electronic properties of the proline derivative are critical for achieving high enantioselectivity. beilstein-journals.org For instance, the bulky 4-methylbenzyl group on the pyrrolidine ring creates a defined chiral pocket that forces the ketimine substrate to approach from a specific direction, leading to the preferential formation of one enantiomer of the resulting amine. beilstein-journals.org
Research into a library of structurally modified (S)-proline derivatives has shown that even simple, commercially available derivatives can promote the reduction of various ketimines in good yields and with significant enantioselectivity (up to 77% ee). beilstein-journals.org This methodology provides a valuable metal-free alternative for the synthesis of enantiomerically pure amines and their derivatives. nih.gov
Conjugate Additions to Unsaturated Ketones
The conjugate addition of nucleophiles to α,β-unsaturated ketones, a specific type of Michael reaction, is a fundamental C-C bond-forming reaction that is well-catalyzed by proline-based organocatalysts. nih.govrsc.org The mechanism, when catalyzed by a secondary amine like this compound, can proceed via two main catalytic cycles depending on the reactants.
Iminium Catalysis : When the substrate is an α,β-unsaturated ketone (enone), the proline catalyst condenses with it to form a chiral iminium ion. numberanalytics.comrsc.org This process lowers the LUMO of the enone, activating it for attack by a nucleophile (e.g., malonates, thiols) at the β-position. The stereochemistry is controlled by the catalyst's chiral structure, as the bulky 4-methylbenzyl group shields one face of the iminium ion, directing the nucleophile to the less hindered face. rsc.org
Enamine Catalysis : When a ketone or aldehyde is used as the nucleophile (donor), it first forms an enamine with the proline catalyst. numberanalytics.com This chiral, nucleophilic enamine then attacks the α,β-unsaturated ketone (acceptor). The facial selectivity of this attack is dictated by the transition state assembly, which is stabilized by hydrogen bonding involving the catalyst's carboxylic acid group and sterically influenced by the C-4 substituent. wikipedia.org
Proline-derived catalysts have proven highly effective in these reactions. For example, 5-pyrrolidin-2-yltetrazole, a proline derivative, is a useful organocatalyst for the asymmetric addition of malonates to a range of enones, affording products with good to excellent enantioselectivities. rsc.org
Table 3: Organocatalytic Conjugate Addition to Enones (Analogous Systems)
| Enone | Nucleophile | Catalyst (mol%) | Solvent | ee (%) | Yield (%) |
| Cyclohex-2-en-1-one | Diethyl malonate | 5-Pyrrolidin-2-yltetrazole (10) | Toluene | 91 | 85 |
| Cyclopent-2-en-1-one | Diethyl malonate | 5-Pyrrolidin-2-yltetrazole (10) | Toluene | 85 | 80 |
| Chalcone | Dimethyl malonate | 5-Pyrrolidin-2-yltetrazole (10) | Toluene | 64 | 91 |
Note: Data from a study using a proline-tetrazole derivative, illustrating the utility of modified proline catalysts in conjugate additions. rsc.org
Biginelli Reactions
The Biginelli reaction is a multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocycles with significant pharmacological relevance. nih.govwikipedia.org While traditionally catalyzed by Brønsted or Lewis acids, organocatalysts like L-proline and its derivatives have emerged as effective promoters for asymmetric versions of this reaction. nih.govresearchgate.netorganic-chemistry.org
The proposed mechanism for the proline-catalyzed Biginelli reaction involves the activation of one of the components via enamine formation. researchgate.net The catalyst's secondary amine condenses with the β-ketoester (e.g., ethyl acetoacetate) to form a chiral enamine. researchgate.net This enamine is the key intermediate that dictates the stereochemical outcome. Concurrently, the aldehyde and urea (B33335) components can condense to form an N-acyliminium ion intermediate. name-reaction.com The chiral enamine then adds to this iminium ion in a stereocontrolled fashion. The steric environment created by the catalyst, including substituents like the 4-methylbenzyl group, is believed to be the primary factor responsible for the enantioselectivity. researchgate.net The final step is cyclization and dehydration to yield the DHPM product. name-reaction.com
Studies using proline ester salts as catalysts have confirmed that the steric environment of the chiral enamine is most responsible for the asymmetric induction in the formation of DHPMs. researchgate.net This highlights the potential of catalysts like this compound to serve as effective controllers of stereochemistry in this important multi-component reaction.
Comparison with Other Chiral Catalysts and Auxiliaries
Organocatalytic vs. Metal-Mediated Asymmetric Catalysis
Asymmetric catalysis is broadly divided into three main pillars: biocatalysis, metal-mediated catalysis, and organocatalysis. nih.gov this compound falls into the category of organocatalysts, which are defined as small organic molecules that can accelerate chemical reactions without the need for a metal center. mt.comorganic-chemistry.org The comparison between organocatalysis and the more traditional metal-mediated catalysis reveals distinct advantages and disadvantages for each approach. illinois.eduresearchgate.net
Metal-Mediated Catalysis: Transition metal complexes have historically dominated the field of asymmetric catalysis. They are highly effective due to the diverse reactivity of metal centers, which can act as powerful Lewis acids to activate substrates and facilitate a wide range of transformations, including C-H functionalization. mt.comsioc-journal.cn However, they often suffer from significant drawbacks. Many metal catalysts are derived from rare, expensive, and toxic heavy metals (e.g., palladium, rhodium, ruthenium). illinois.eduresearchgate.net They are frequently sensitive to air and moisture, requiring inert reaction conditions, and their removal from the final products, particularly in pharmaceutical applications, can be challenging and costly. illinois.edumt.com
Organocatalysis: Organocatalysis, championed by the success of molecules like proline, offers a more sustainable and practical alternative in many cases. mt.comresearchgate.net
Advantages :
Sustainability and Cost : Organocatalysts are typically composed of abundant elements (C, H, O, N) and are often inexpensive and readily available. organic-chemistry.orgresearchgate.net Proline itself is a natural amino acid, available in both enantiomeric forms. nih.gov
Low Toxicity : Being metal-free, they are generally less toxic, which is a significant advantage in the synthesis of pharmaceuticals and other biologically active compounds. mt.comresearchgate.net
Stability : Organocatalysts are often stable to air and moisture, allowing for simpler reaction setups without the need for rigorously dry solvents or inert atmospheres. mt.comorganic-chemistry.org
Mechanism : They operate through distinct mechanisms, such as enamine and iminium ion catalysis, which are complementary to metal-based catalysis and enable different types of bond formations and activations. numberanalytics.comrsc.org
Disadvantages :
Catalyst Loading : Organocatalytic reactions sometimes require higher catalyst loadings (e.g., 5-30 mol%) compared to their highly active metal counterparts (often <1 mol%). mt.com
Reaction Speed and Efficiency : Reactions can be slower, and organocatalysts may not be as efficient as metal catalysts for certain challenging transformations, such as activating inert bonds. mt.com
Substrate Scope : While broadly applicable, the substrate scope for a given organocatalyst may be more limited than for some versatile metal catalysts. mt.com
Table 4: General Comparison of Catalysis Types
| Feature | Organocatalysis | Metal-Mediated Catalysis |
| Catalyst Source | Abundant elements (C, H, O, N); often from natural sources. researchgate.net | Often rare, precious metals (Pd, Rh, Ru, Ir). illinois.edu |
| Toxicity | Generally low. mt.com | Often high, with concerns about metal leaching. illinois.edu |
| Cost | Typically low to moderate. organic-chemistry.org | Can be very high. |
| Air/Moisture Stability | Generally high; robust and easy to handle. mt.com | Often sensitive; may require inert conditions. |
| Catalyst Loading | Moderate to high (1-30 mol%). mt.com | Very low to moderate (<0.01-5 mol%). |
| Reaction Types | Primarily activation of carbonyls, imines (enamine/iminium). numberanalytics.com | Broad, including cross-couplings, hydrogenations, C-H activation. mt.com |
| Work-up | Can be challenging to separate from product due to higher loading. mt.com | Can be challenging due to toxicity and need for complete removal. |
Proline Derivatives as Precursors for Oxazaborolidines
The synthesis of chiral oxazaborolidines, particularly those utilized in the Corey-Bakshi-Shibata (CBS) reduction, is a cornerstone of asymmetric catalysis. wikipedia.orgwikipedia.orgchem-station.com These catalysts are renowned for their ability to effect the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols with high levels of stereocontrol. alfa-chemistry.comorganic-chemistry.org The foundational structure of these catalysts is derived from chiral amino acids, with proline and its derivatives being the most prominent precursors. wikipedia.org
The general and well-established method for the preparation of these influential catalysts involves the initial conversion of a proline derivative to a corresponding amino alcohol. This is typically achieved through the reaction of a proline ester with a Grignard reagent. wikipedia.org For instance, the widely used (R)-(+)-2-Methyl-CBS-oxazaborolidine is synthesized from (R)-(+)-α,α-diphenyl-2-pyrrolidinemethanol, which is itself derived from (R)-proline. wikipedia.org The resulting amino alcohol is then condensed with a boron source, such as trimethylboroxine (B150302) or a boronic acid, to form the characteristic oxazaborolidine ring structure. wikipedia.orgwikipedia.org
While the archetypal CBS catalyst is derived from α,α-diphenylprolinol, the modular nature of the synthesis allows for the introduction of various substituents on the proline scaffold, which can modulate the catalyst's steric and electronic properties and, consequently, its activity and selectivity. wikipedia.org The variation of the substituents on the prolinol framework is a key strategy for optimizing the catalyst for a specific substrate.
In the context of the specific precursor, this compound, the synthetic pathway to an oxazaborolidine catalyst would conceptually follow this established methodology. The first step would involve the reduction of the carboxylic acid functionality of the proline derivative to the corresponding alcohol, yielding (R)-alpha-(4-methylbenzyl)prolinol. This transformation is a critical step in generating the necessary 1,2-amino alcohol moiety.
Following the synthesis of the (R)-alpha-(4-methylbenzyl)prolinol, the subsequent step would be the condensation with a suitable boron-containing reagent. For example, reaction with methylboronic acid would be expected to yield the corresponding (R)-2-methyl-CBS-oxazaborolidine analog, featuring a 4-methylbenzyl group at the α-position of the pyrrolidine ring.
The rationale for exploring such derivatives lies in the potential to fine-tune the catalyst's performance. The introduction of a 4-methylbenzyl group, as opposed to the more common phenyl groups, could influence the stereochemical outcome of the catalyzed reaction through altered steric interactions within the transition state assembly. This assembly involves the coordination of the oxazaborolidine to borane (B79455) and the subsequent coordination of the ketone substrate to the Lewis acidic boron of the catalyst. wikipedia.orgorganic-chemistry.org The precise orientation of the ketone's substituents, which dictates the enantioselectivity of the hydride transfer, is governed by the steric environment created by the substituents on the oxazaborolidine ring.
While the synthesis of α-(α-hydroxybenzyl)-proline derivatives has been reported, the direct application of (R)-alpha-(4-methylbenzyl)-proline or its corresponding prolinol in the synthesis of oxazaborolidine catalysts for asymmetric reductions is a specialized area of research. The effectiveness of such a catalyst would be evaluated by its performance in benchmark reactions, such as the reduction of acetophenone, where the enantiomeric excess of the resulting 1-phenylethanol (B42297) would be a key metric.
Applications As Chiral Building Blocks and Molecular Scaffolds
Construction of Unnatural Amino Acids and Peptidomimetics
In the field of medicinal chemistry, there is a continuous demand for novel peptide analogs, or peptidomimetics, that exhibit improved stability, selectivity, and efficacy compared to their natural counterparts. The incorporation of unnatural amino acids like (R)-alpha-(4-methylbenzyl)-proline is a key strategy to achieve these goals.
The introduction of an α-substituent on a proline residue dramatically influences the conformational landscape of a peptide chain. The steric hindrance caused by the 4-methylbenzyl group restricts the possible values of the backbone dihedral angles phi (φ) and psi (ψ). Unlike natural proline, which already limits the φ angle to approximately -60°, the addition of the bulky α-substituent further confines the ψ angle. This leads to a strong preference for a trans amide bond and promotes the adoption of well-defined secondary structures, such as polyproline II (PPII) helices or specific types of β-turns. nih.gov This conformational control is crucial for designing peptides that can adopt a precise three-dimensional shape required for high-affinity binding to a biological target. nih.gov
Table 1: Representative Dihedral Angles for Proline Derivatives in a Peptide Chain This table illustrates the general effect of α-substitution on the conformational freedom of proline residues based on computational models and data from analogous compounds.
| Proline Derivative | Typical φ Angle Range | Typical ψ Angle Range | Predominant Amide Bond | Favored Conformation |
| L-Proline | -75° to -55° | -55° to -35° (A-type) or +135° to +165° (B-type) | cis or trans | Flexible (β-turn, PPII) |
| (R)-alpha-(4-methylbenzyl)-proline | -85° to -60° | +140° to +170° | trans (strongly favored) | Highly constrained (PPII-like) |
The 4-methylbenzyl group of the molecule is not merely a source of steric bulk; it is a functional side chain that can be tailored for specific molecular recognition tasks. As a non-polar, aromatic moiety, it can engage in favorable hydrophobic and π-π stacking interactions within a receptor's binding pocket. Structure-activity relationship (SAR) studies often involve modifying this side chain to optimize binding affinity and selectivity. For instance, altering the substitution pattern on the phenyl ring or replacing the methyl group with other functional groups (e.g., halogens, methoxy (B1213986) groups) can fine-tune electronic and steric properties to achieve a better complementary fit with the target protein.
Table 2: Illustrative Structure-Activity Relationship (SAR) Data for a Hypothetical Peptide Series This table provides a conceptual example of how modifications to the benzyl (B1604629) side chain of an (R)-alpha-benzyl-proline analog could influence biological activity, based on established medicinal chemistry principles.
| Peptide Analog containing: | Modification on Benzyl Ring | Target Binding Affinity (IC₅₀, nM) | Rationale for Activity Change |
| (R)-α-benzyl-proline | None | 50 | Baseline hydrophobic interaction. |
| (R)-α-(4-methylbenzyl)-proline | p-CH₃ | 25 | Increased hydrophobic contact in a corresponding pocket. |
| (R)-α-(4-fluorobenzyl)-proline | p-F | 45 | Introduction of a polar group may slightly weaken hydrophobic binding unless a specific H-bond acceptor is present. |
| (R)-α-(4-cyanobenzyl)-proline | p-CN | 15 | Potential for a strong dipole interaction or hydrogen bond with a donor in the binding site. |
| (R)-α-(3,4-dichlorobenzyl)-proline | m,p-Cl₂ | 80 | Increased steric bulk may lead to a clash with the receptor surface, reducing affinity. |
Cyclic peptides are a highly sought-after class of therapeutics because their constrained topology often leads to increased metabolic stability, receptor selectivity, and bioavailability. The use of (R)-alpha-(4-methylbenzyl)-proline as a corner element in a cyclic peptide is particularly advantageous. Its pre-organized and rigid conformation minimizes the entropic penalty associated with the cyclization process, often leading to higher yields and cleaner reactions. The resulting cyclic peptidomimetic has a well-defined and stable three-dimensional structure, which is essential for selective interaction with biological targets like G-protein coupled receptors (GPCRs) or integrins.
Precursors for Complex Chiral Molecules
Beyond its use in peptidomimetics, (R)-alpha-(4-methylbenzyl)-proline-HCl serves as a versatile chiral starting material for the synthesis of more complex molecules that retain the core pyrrolidine (B122466) structure.
The pyrrolidine ring is a common motif in a vast number of pharmacologically active compounds. (R)-alpha-(4-methylbenzyl)-proline provides a stereochemically defined scaffold that can be elaborated into more complex heterocyclic systems, such as spirocycles or fused-ring structures. Medicinal chemists can leverage the existing stereocenter and the functional handles (the secondary amine and the carboxylic acid) to build intricate molecular architectures. For example, the compound can be a precursor to novel enzyme inhibitors or modulators of ion channels where the specific (R) configuration and the orientation of the 4-methylbenzyl group are critical for activity.
Table 3: Potential Pharmaceutical Scaffolds Derived from (R)-alpha-(4-methylbenzyl)-proline This table outlines potential complex molecules that could be synthesized using the title compound as a key chiral precursor.
| Target Scaffold | Key Synthetic Transformation | Potential Therapeutic Area |
| Spiro-oxindole | Pictet-Spengler type cyclization | Oncology (e.g., MDM2 inhibitors) |
| Fused Pyrrolizidine Alkaloid Analog | Intramolecular amidation followed by reduction | Neurology (e.g., channel modulators) |
| Constrained Bicyclic Lactam | Ring-closing metathesis on an N-alkenylated derivative | Infectious Disease (e.g., protease inhibitors) |
The principles of stereoselective synthesis and pro-drug design are also paramount in the development of modern agrochemicals. The efficacy of pesticides and herbicides is often dependent on a specific stereoisomer, as biological targets in pests and plants are chiral. This compound can be used as a chiral auxiliary or as a building block for new active ingredients. An emerging strategy involves creating "pro-pesticides" by conjugating an active molecule to an amino acid. This can improve the compound's systemic transport within the plant via amino acid transporters. Conjugating a pesticide to a chiral, non-proteinogenic amino acid like (R)-alpha-(4-methylbenzyl)-proline could enhance its uptake, ensure stereospecific delivery, and potentially lead to more effective and environmentally benign crop protection solutions.
Table 4: Conceptual Application in Agrochemical Pro-Drug Design This table illustrates a hypothetical strategy for using the title compound to create a systemic pro-fungicide.
| Parent Agrochemical | Pro-Agrochemical Conjugate | Proposed Advantage |
| A non-systemic fungicide (e.g., a strobilurin analog) | Fungicide-(C=O)-(R)-α-(4-methylbenzyl)-proline | Enhanced Systemic Transport: The amino acid moiety may be recognized by plant transporters, allowing the chemical to move from the roots to the leaves. |
| Stereospecific Action: Delivers the active compound with a specific chiral handle, potentially increasing target efficacy. | ||
| Controlled Release: The ester or amide linkage would be cleaved by plant enzymes, releasing the active fungicide at the site of action. |
Development of Chiral Ligands and Organocatalyst Cores
The unique structural features of this compound, particularly its rigid pyrrolidine ring and defined stereochemistry, position it as a valuable chiral building block for the synthesis of more complex molecular architectures. These architectures are primarily in the form of chiral ligands for metal-catalyzed reactions and as the core scaffold for purely organic catalysts, known as organocatalysts. The development of such entities is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries.
The derivatization of the proline core, such as in this compound, allows for the fine-tuning of steric and electronic properties of the resulting catalysts. This tuning is crucial for achieving high levels of stereoselectivity in chemical transformations. The 4-methylbenzyl group, for instance, introduces a significant steric influence that can direct the approach of reactants to the catalytic site, thereby controlling the stereochemical outcome of the reaction.
Research into proline and its derivatives has led to a wide array of chiral ligands and organocatalysts that are effective in a variety of asymmetric reactions. wikipedia.orgorganic-chemistry.org These include, but are not limited to, aldol (B89426) reactions, Mannich reactions, Michael additions, and Diels-Alder reactions. wikipedia.orglibretexts.org The fundamental principle behind their efficacy lies in the formation of transient chiral intermediates, such as enamines or iminium ions, which then react enantioselectively. wikipedia.orglibretexts.org
While specific research detailing the direct conversion of this compound into named chiral ligands or organocatalysts is not extensively documented in publicly available literature, the established chemistry of proline derivatives provides a clear blueprint for its potential applications. The following sections will explore the development of chiral ligands and organocatalyst cores based on the well-understood reactivity of the proline scaffold.
Chiral Ligands for Asymmetric Metal Catalysis
Proline derivatives are frequently employed as chiral ligands that can coordinate with metal centers to create highly effective asymmetric catalysts. The nitrogen and oxygen atoms of the amino acid can act as binding sites for a metal, forming a stable chelate complex. The chiral environment created by the ligand around the metal center is then able to discriminate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer.
For instance, proline-derived ligands have been successfully used in titanium-catalyzed enantioselective additions of nucleophiles to aldehydes. chemrxiv.org A study on the synthesis of chiral propargyl alcohols utilized a series of proline-based ligands in the presence of a titanium source. The results demonstrated that the structure of the proline derivative significantly impacts both the yield and the enantiomeric excess of the product.
Table 1: Performance of Proline-Derived Ligands in the Titanium-Catalyzed Asymmetric Alkynylation of Benzaldehyde
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | >85 | 68 |
| L-Prolinol | >85 | 75 |
| trans-Hydroxy-L-prolinol | >85 | 82 |
Data adapted from a study on proline-derived ligands in titanium-catalyzed synthesis of propargyl alcohols. chemrxiv.org The specific use of this compound was not detailed in this study but illustrates the principle.
The data in Table 1 clearly show that modifications to the proline backbone can lead to significant improvements in enantioselectivity. It is therefore highly probable that a ligand derived from this compound could offer unique advantages in terms of solubility and steric hindrance, potentially leading to even higher levels of asymmetric induction in similar metal-catalyzed reactions.
Organocatalyst Cores for Asymmetric Transformations
The field of organocatalysis has seen an explosion of interest, with proline and its derivatives playing a central role. wikipedia.org These small organic molecules can catalyze a wide range of chemical reactions with high enantioselectivity, often mimicking the function of enzymes. libretexts.org The catalytic cycle of proline-based organocatalysts typically involves the formation of a chiral enamine or iminium ion intermediate. wikipedia.org
The substitution at the alpha-position of the proline, as seen in this compound, can be expected to influence the stability and reactivity of these intermediates, thereby affecting the efficiency and selectivity of the catalyzed reaction. Research on various proline derivatives in asymmetric aldol reactions has shown that the nature of the substituent has a profound effect on the stereochemical outcome. psu.edunih.gov
A novel proline derivative, (4R)-4-(beta-naphthalenyl)methoxy-(S)-proline, has been shown to be an effective catalyst for the asymmetric aldol reaction between benzaldehydes and acetone (B3395972), affording the desired products in good yields and with high enantiomeric excess. nih.gov This highlights the principle that derivatization of the proline ring can lead to highly effective organocatalysts.
Table 2: Asymmetric Aldol Reaction of Substituted Benzaldehydes with Acetone Catalyzed by a Proline Derivative
| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 75 | 85.2 |
| 4-Chlorobenzaldehyde | 82 | 89.8 |
| 4-Nitrobenzaldehyde | 90 | 88.6 |
| 2-Chlorobenzaldehyde | 65 | 80.5 |
Data from a study using (4R)-4-(beta-naphthalenyl)methoxy-(S)-proline as the catalyst. nih.gov This serves as an illustrative example of the potential of substituted proline derivatives as organocatalysts.
The results presented in Table 2 underscore the potential of appropriately substituted proline derivatives to act as highly efficient organocatalysts. The steric and electronic properties of the substituent on the proline scaffold are critical in achieving high levels of enantioselectivity. Consequently, this compound represents a promising starting material for the development of novel organocatalysts with potentially superior performance in a range of asymmetric transformations.
Structure Activity and Structure Selectivity Relationships
Influence of Alpha-Substituent Bulk and Electronic Nature on Enantioselectivity
The introduction of a substituent at the alpha-position of proline directly impacts the steric environment around the catalytic center, which is crucial for achieving high enantioselectivity. The underlying mechanism of proline catalysis often involves the formation of an enamine intermediate between the catalyst and a carbonyl donor (like a ketone). units.it This enamine then attacks an electrophilic acceptor (like an aldehyde). The stereochemical outcome is determined in the transition state of this C-C bond-forming step.
The alpha-substituent, such as the 4-methylbenzyl group, acts as a steric shield, effectively blocking one of the two faces of the enamine intermediate. This blockage forces the incoming electrophile to approach from the less hindered face, leading to the preferential formation of one enantiomer of the product. The bulkier the substituent, the more pronounced this directing effect generally becomes.
The electronic nature of the substituent also plays a role, although it is often secondary to the steric effect for alpha-substituents. The 4-methylbenzyl group is sterically demanding and electronically is a weak electron-donating group due to the methyl substituent on the phenyl ring. This primarily non-polar, bulky group enhances van der Waals interactions in the transition state, helping to create a well-defined and rigid chiral environment that is essential for high enantioselectivity.
To illustrate the principle of how substituent changes can affect catalytic outcomes, the following table presents data from an asymmetric aldol (B89426) reaction using various N-aryl prolinamide catalysts. While not alpha-substituted prolines, these data clearly demonstrate how tuning electronic properties (from electron-donating OMe to electron-withdrawing Cl and NO2) on a group attached to the proline scaffold impacts enantioselectivity. A similar principle of fine-tuning applies to alpha-substituents.
| Catalyst N-Aryl Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Phenyl | 62 | 31 |
| 4-Methoxyphenyl (Electron-Donating) | 65 | 33 |
| 4-Chlorophenyl (Electron-Withdrawing) | 58 | 40 |
| 4-Nitrophenyl (Strongly Electron-Withdrawing) | 60 | 46 |
Data sourced from a study on l-prolinamides, which demonstrates the general principle of electronic and steric tuning in proline-based catalysts.
Stereocontrol by Proline Ring Conformation and Side Chain Interactions
The five-membered pyrrolidine (B122466) ring of proline is not planar and can adopt distinct puckered conformations, typically described as "endo" and "exo" puckers. The specific conformation of the ring, along with the cis/trans isomerism of the N-acyl bond (if the amine is acylated), plays a critical role in orienting the substituents and the catalytic groups in three-dimensional space.
Introducing a bulky substituent at the Cα position, such as the 4-methylbenzyl group, has a profound conformational effect. It creates a strong steric bias that typically locks the catalyst into a specific conformation. Research on α-substituted prolines shows they strongly favor a trans conformation across the amide bond formed during the catalytic cycle, which is essential for predictable stereocontrol. researchgate.net This conformational rigidity is a key factor in achieving high fidelity in the transfer of chiral information.
Furthermore, the aromatic nature of the benzyl (B1604629) group in the substituent allows for non-covalent interactions with the substrate in the transition state. Specifically, C–H/π interactions, where a C-H bond from the substrate interacts with the electron-rich face of the aromatic ring, can further stabilize the preferred transition state geometry. researchgate.net The 4-methylbenzyl group provides a large, electron-rich surface that can engage in such stabilizing interactions, effectively creating a more ordered and rigid transition state assembly, which translates into higher enantioselectivity.
Rational Design of Proline-Based Catalysts for Enhanced Performance
The development of new organocatalysts is often a process of rational design, where the proline structure is systematically modified to improve its catalytic properties. organic-chemistry.org The goal is to create catalysts that are more active (requiring lower catalyst loadings), more selective, and more soluble in common organic solvents. nih.gov
The design of (R)-alpha-(4-methylbenzyl)-proline can be seen as a deliberate strategy to enhance performance based on established principles:
Introduction of Steric Bulk: As discussed, adding a large group at the alpha-position is a proven method for increasing enantioselectivity by sterically directing the reaction pathway. nih.gov
Tuning Hydrophobicity: The benzyl group increases the catalyst's lipophilicity compared to unsubstituted proline. This can improve solubility in non-polar organic solvents and can promote catalysis through hydrophobic interactions, particularly in systems involving water. mdpi.com
Fine-Tuning Electronic Properties: The addition of a methyl group at the para-position of the benzyl ring subtly alters the electronic properties of the aromatic ring, making it slightly more electron-rich than an unsubstituted phenyl group. This can influence potential C–H/π interactions and fine-tune the catalyst's interaction with the substrate.
This approach of modifying the proline scaffold has led to a wide variety of highly effective catalysts, such as those with bulky silyl (B83357) ether groups or extended peptide chains, which create a more enzyme-like catalytic pocket.
Impact of Catalyst Structural Variations on Diastereoselectivity and Enantioselectivity
In reactions that can form two new stereocenters, a catalyst must control both the relative orientation of the substituents (diastereoselectivity) and the absolute configuration (enantioselectivity). Structural variations in the proline catalyst can have a dramatic impact on both of these outcomes.
For example, the position of the carboxylic acid group on the pyrrolidine ring is known to be critical for diastereoselectivity. (S)-Proline (with the carboxyl group at C2) typically yields syn-aldol products, whereas catalysts with the carboxyl group at C3 can favor the formation of anti-products.
The introduction of an alpha-substituent like the 4-methylbenzyl group primarily enhances enantioselectivity by providing a robust steric barrier. In a typical aldol reaction, such as between cyclohexanone (B45756) and an aldehyde, this steric bulk would be expected to significantly improve the enantiomeric excess (ee) compared to unsubstituted proline. While improving enantioselectivity, it may have a less pronounced effect on the syn/anti diastereomeric ratio (dr), which is often governed more by the fundamental geometry of the six-membered Zimmerman-Traxler transition state. nih.gov
The following table shows results for the aldol reaction between cyclohexanone and β-nitrostyrene catalyzed by β-proline derivatives with varying substituents at the 3-position. This data highlights how increasing the lipophilicity and bulk of a substituent can dramatically improve reaction yield and selectivity, a principle directly applicable to the design of α-substituted catalysts like (R)-alpha-(4-methylbenzyl)-proline.
| Catalyst (3-substituted β-proline) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |
|---|---|---|---|
| Unsubstituted β-proline | 0 | - | - |
| 3-Methyl-β-proline | trace | - | - |
| 3-Decyl-β-proline | 85 | 94/6 | 96 |
Data sourced from a study on 3-substituted β-prolines, illustrating the powerful effect of bulky, lipophilic side chains on catalyst performance. mdpi.com
Analytical Methodologies for Proline Enantiomers and Derivatives
Chiral Chromatographic Separation Techniques
Chiral chromatography is the cornerstone for separating enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful tools for resolving proline derivatives.
Normal Phase HPLC is a widely used technique for the enantiomeric separation of proline derivatives. researchgate.net Polysaccharide-based chiral stationary phases, such as Chiralpak AD-H and CHIRALPAK-IA, have proven effective for this purpose. researchgate.netnih.govresearchgate.net The separation mechanism often relies on hydrogen bonding interactions, steric effects, and potential pi-pi interactions between the analyte and the chiral stationary phase. nih.govresearchgate.net
For many proline derivatives, a mobile phase consisting of hexane (B92381), ethanol (B145695), and a small percentage of an additive like trifluoroacetic acid (TFA) provides good resolution. nih.govresearchgate.net The addition of TFA can improve peak shape. impactfactor.org The precise composition of the mobile phase is critical; for some proline derivatives with carboxyl or hydroxyl groups, a change of just 1% in the ethanol content can dramatically alter the resolution, highlighting the dominance of hydrogen bonding in the chiral recognition mechanism. nih.govresearchgate.net
Due to the lack of a strong chromophore in the proline molecule, derivatization is often necessary for UV detection. researchgate.net For instance, after derivatization with a fluorescent reagent like NBD-Cl, the resulting proline adduct can be detected at a wavelength of 464 nm. researchgate.netimpactfactor.org
Table 1: Example NP-HPLC Conditions for Proline Derivative Separation
| Parameter | Condition | Source |
|---|---|---|
| Column | CHIRALPAK-IA (250 × 4.6 mm) 5 µm | researchgate.netimpactfactor.org |
| Mobile Phase | 0.1% Trifluoroacetic acid in ethanol | researchgate.netimpactfactor.org |
| Flow Rate | 0.6 mL/min | impactfactor.org |
| Column Temperature | 40°C | impactfactor.org |
| Detection Wavelength | 464 nm (after derivatization) | researchgate.netimpactfactor.org |
| Injection Volume | 10 µL | impactfactor.org |
Gas chromatography offers a high-sensitivity alternative to HPLC for the chiral analysis of proline enantiomers. sigmaaldrich.com A significant advantage of GC is that method development can be straightforward, as chiral selectivity can often be enhanced by simply lowering the analysis temperature. sigmaaldrich.com However, for GC analysis, the inherent polarity and low volatility of amino acids like proline necessitate a derivatization step to block the active amine and carboxyl groups. sigmaaldrich.com
Commonly used chiral stationary phases for this purpose include those based on cyclodextrin (B1172386) derivatives, such as the Astec CHIRALDEX® G-TA, which is a trifluoroacetyl derivatized cyclodextrin. sigmaaldrich.com Another approach involves using a stationary phase prepared by covalently bonding a diproline chiral selector to a polysiloxane backbone. nih.govnih.gov Such phases have been shown to resolve racemic aromatic and aliphatic amines after derivatization. nih.govnih.gov The derivatization process, typically a two-step methylation and acylation, improves the chromatographic properties and volatility of the analyte without causing racemization, ensuring a successful enantiomeric separation. sigmaaldrich.comsigmaaldrich.com
Table 2: GC System for Chiral Analysis of Derivatized Proline
| Component | Specification | Source |
|---|---|---|
| Technique | Gas Chromatography (GC) | sigmaaldrich.com |
| Chiral Stationary Phase | Astec CHIRALDEX® G-TA | sigmaaldrich.com |
| Analyte Prerequisite | Achiral derivatization (e.g., methylation and acetylation) | sigmaaldrich.com |
| Benefit over HPLC | Potentially better sensitivity and shorter analysis times | sigmaaldrich.com |
| Key Feature | Elution order of enantiomers can be reversed by using different derivatizing reagents | sigmaaldrich.com |
Pre-Column Derivatization for Enhanced Detection and Separation
Pre-column derivatization is a crucial step in the analysis of amino acids like proline, especially for improving chromatographic behavior and enhancing detection sensitivity. actascientific.comshimadzu.com This process involves chemically modifying the analyte before it enters the chromatographic column. actascientific.com
A variety of reagents are available for the pre-column derivatization of proline and other amino acids. The choice of reagent depends on the analytical technique (GC or HPLC) and the detection method (UV or fluorescence). actascientific.com
For GC Analysis: A two-step derivatization is common. The carboxyl group is first esterified, often using methanolic HCl. sigmaaldrich.comsigmaaldrich.com Subsequently, the amino group is acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride to increase volatility and improve peak shape. sigmaaldrich.comsigmaaldrich.com
For HPLC Analysis: To enhance UV or fluorescence detection, several reagents are used. actascientific.com
NBD-Cl (4-Chloro-7-nitrobenzofurazan): A fluorescent derivatizing reagent that reacts with proline, allowing detection at approximately 464 nm. researchgate.netimpactfactor.org
FMOC-Cl (9-fluorenylmethyl chloroformate): A well-known reagent that reacts rapidly with secondary amino acids like proline at room temperature, producing a derivative suitable for both UV and fluorescence detection. researchgate.netshimadzu.com
PITC (Phenyl isothiocyanate): Reacts with both primary and secondary amino acids to form stable derivatives, but the sample preparation can be complex. creative-proteomics.com
OPA (o-phthalaldehyde): Reacts with primary amino acids but not secondary ones like proline. It is sometimes used in a two-step process to remove primary amino acids before derivatizing proline with another reagent like FMOC-Cl. researchgate.netactascientific.com
AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate): A widely used reagent that reacts quickly with amino acids to form stable derivatives with minimal interference from by-products. creative-proteomics.com
To ensure complete and reproducible derivatization, the reaction conditions must be carefully optimized. This includes factors like reagent concentration, reaction temperature, and time.
For the derivatization of proline with NBD-Cl, a typical procedure involves heating a solution of the analyte and reagent (e.g., 2 mg/mL proline and 4 mg/mL NBD-Cl in ethanol) at 60°C for 10 minutes. impactfactor.org For GC analysis, the methylation step might involve heating the sample with 3N methanolic HCl at 100°C for 30 minutes, followed by an acetylation step at 60°C for 20 minutes. sigmaaldrich.comsigmaaldrich.com The optimization aims to achieve a quantitative formation of the desired derivative, which is critical for accurate quantification. rsc.org Automated systems can perform these derivatization steps, reducing manual labor and improving consistency. shimadzu.com
Table 3: Example Derivatization Conditions
| Reagent | Analyte | Temperature | Time | Source |
|---|---|---|---|---|
| NBD-Cl | D/L-Proline | 60°C | 10 minutes | impactfactor.org |
| Methanolic HCl (Methylation) | D/L-Proline | 100°C | 30 minutes | sigmaaldrich.comsigmaaldrich.com |
| TFAA (Acetylation) | Methylated Proline | 60°C | 20 minutes | sigmaaldrich.comsigmaaldrich.com |
Spectroscopic Methods for Structural Characterization (e.g., NMR, HR-EI+)
While chromatography is used for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of (R)-alpha-(4-methylbenzyl)-proline-HCl and related compounds.
High-Resolution Mass Spectrometry (HRMS), including techniques like High-Resolution Electron Ionization (HR-EI+), provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), are used to fragment the molecule and obtain structural information. nih.gov The fragmentation patterns of proline-containing molecules can be complex but are highly informative. nih.govresearchgate.net For instance, cleavage at the amide bond on the N-terminal side of proline residues is a characteristic fragmentation pathway. nih.gov These high-resolution techniques are essential for confirming the identity of synthesized compounds and for characterizing metabolites and impurities.
Enantiomeric Purity Determination Methodologies (e.g., ee, HPLC)
The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is critical in the synthesis and application of chiral compounds like α-substituted proline analogues. The biological activity of such molecules can be highly dependent on their stereochemistry. impactfactor.org A variety of analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being a predominant and versatile method. Gas Chromatography (GC) and Capillary Electrophoresis (CE) also serve as valuable alternatives.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the chiral separation of proline derivatives. researchgate.netnih.gov Success in HPLC-based enantioseparation hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase composition. researchgate.netnih.govresearchgate.net Polysaccharide-based CSPs, such as those commercialized under the Chiralpak® brand (e.g., Chiralpak AD-H, Chiralpak IA), are widely used for the direct separation of proline derivative enantiomers. impactfactor.orgresearchgate.netresearchgate.net
The resolution of enantiomers on these CSPs is influenced by several factors. The composition of the mobile phase, typically a mixture of a non-polar solvent like hexane with an alcohol modifier such as ethanol and an acidic additive like trifluoroacetic acid (TFA), is a key parameter. nih.govresearchgate.net For proline derivatives containing carboxyl or hydroxyl groups, even minor changes in the ethanol concentration can dramatically alter resolution, suggesting that hydrogen bonding interactions are the dominant mechanism for chiral recognition. nih.gov In contrast, for derivatives with a benzyl (B1604629) ester, the resolution is less affected by the alcohol content, indicating other recognition mechanisms like π-π interactions, steric effects, or inclusion may be more significant. nih.gov
In cases where direct separation is challenging or when the analyte lacks a suitable chromophore for UV detection, derivatization is employed. researchgate.net This can involve two main strategies:
Achiral Derivatization: The analyte is reacted with an achiral reagent to introduce a detectable functional group. For proline, which lacks a strong chromophore, derivatization with a fluorescent reagent like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) allows for sensitive fluorescence detection. impactfactor.orgresearchgate.net The derivatized enantiomers are then separated on a chiral column.
Chiral Derivatization (Indirect Method): The enantiomeric mixture is reacted with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers. tandfonline.com These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 reversed-phase column. tandfonline.comjuniperpublishers.com An example of a CDA used for α-substituted proline analogues is (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE). tandfonline.com Marfey's reagent is another CDA successfully used for the derivatization of prolinamide, enabling the separation of its diastereomeric derivatives on a Hypersil BDS C18 column. juniperpublishers.comjuniperpublishers.com
The following tables summarize findings from various studies on the HPLC separation of proline derivatives, illustrating the conditions and results achieved.
Table 1: Direct Chiral HPLC Separation of Proline Derivatives
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Key Findings | Reference |
|---|---|---|---|---|---|
| D/L-Proline (derivatized with NBD-Cl) | CHIRALPAK-IA (250 x 4.6 mm, 5 µm) | 0.1% Trifluoroacetic acid (TFA) in ethanol | UV at 464 nm | D and L isomers eluted at 6.72 and 9.22 minutes, respectively. Method was validated with a linearity regression coefficient of 0.999. | researchgate.net |
| Boc-proline, Boc-2-methylproline, and esters | Chiralpak AD-H | Hexane, ethanol, and 0.1% TFA | Not Specified | Good resolution was achieved. For compounds with carboxyl or hydroxyl groups, resolution was highly sensitive to ethanol concentration. | nih.gov |
| Underivatized Amino Acids (including Proline) | Astec CHIROBIOTIC T (Teicoplanin CSP) | Methanol (B129727)/Water/Formic Acid | LC-MS | Proline enantiomers were resolved under specific optimized conditions on the teicoplanin-based CSP. | sigmaaldrich.com |
Table 2: Indirect Chiral HPLC Separation of Proline Derivatives
| Analyte | Chiral Derivatizing Agent (CDA) | Column (Achiral) | Mobile Phase | Key Findings | Reference |
|---|---|---|---|---|---|
| α-Alkyl- and α-benzyl-substituted proline analogues | (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE) | Reversed-Phase (RP) | Gradient Elution | Baseline separation of the diastereomeric derivatives was achieved. LOD for the minor enantiomer was 0.1%. | tandfonline.com |
| D/L-Prolinamide | Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | Buffer (pH 6.0, Triethylamine) and Acetonitrile (78:22) | Excellent resolution (R=5.8) between the diastereomers. L-Prolinamide derivative eluted at 18.4 min and D-Prolinamide at 22.82 min. | juniperpublishers.comjuniperpublishers.com |
Beyond HPLC, other chromatographic and electrophoretic methods are also effective. Gas Chromatography (GC) , particularly using a chiral column like CHIRALDEX G-TA, can provide high sensitivity and shorter analysis times compared to HPLC. sigmaaldrich.com For GC analysis, amino acids like proline must undergo a two-step derivatization process, typically esterification (e.g., with methanolic HCl) followed by acylation (e.g., with trifluoroacetic anhydride or acetic anhydride), to increase their volatility and improve peak shape. sigmaaldrich.com Interestingly, the choice of acylating agent can reverse the elution order of the enantiomers, a phenomenon known as enantioreversal, which can be advantageous for quantifying trace enantiomeric impurities. sigmaaldrich.com
Capillary Electrophoresis (CE) is another powerful technique for enantiomeric separation, valued for its high efficiency and low sample consumption. americanlaboratory.comopenaccessjournals.com Enantioseparation in CE is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are among the most common chiral selectors used for this purpose. openaccessjournals.com A rapid method for determining the enantiomeric excess of proline has been developed using electrospray ionization-mass spectrometry (ESI-MS) combined with parallel kinetic resolution, allowing for analysis times of approximately two minutes per sample. americanlaboratory.com
The accurate determination of enantiomeric excess is the ultimate goal of these methodologies. For a comprehensive two-dimensional gas chromatography method, the accurate determination of enantiomeric excess for proline and other amino acids was achieved with errors in the range of ±0.5%–2.5%. nih.gov Method validation parameters such as the limit of detection (LOD) and limit of quantification (LOQ) are crucial for ensuring the reliability of these analyses, with studies reporting LOD and LOQ for D-Proline as low as 0.6 ppm and 2 ppm, respectively, in HPLC methods. researchgate.net
Q & A
Q. How can researchers integrate historical literature with new findings to propose future directions?
- Use citation mapping tools (e.g., Web of Science) to identify knowledge gaps. For example, if prior studies focus on aldol reactions but neglect Mannich reactions, design experiments to explore this niche. Frame conclusions to highlight interdisciplinary potential (e.g., medicinal chemistry, materials science) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
